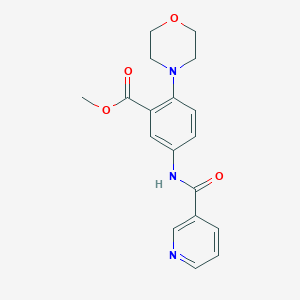

![molecular formula C19H23N3O B509576 (4-[4-(4-乙基苯甲酰)哌嗪-1-基]苯基)胺 CAS No. 878441-22-6](/img/structure/B509576.png)

(4-[4-(4-乙基苯甲酰)哌嗪-1-基]苯基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine” is a chemical substance with the CAS number 878441-22-6 . It is used in various chemical reactions and has specific physical and chemical properties .

Synthesis Analysis

The synthesis of this compound or its analogs involves complex chemical reactions. For instance, a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. In a related study, a series of compounds were characterized by spectral data (IR, 1H NMR, and MS) .科学研究应用

合成和抗菌活性

对与 “(4-[4-(4-乙基苯甲酰)哌嗪-1-基]苯基)胺” 结构相关的化合物的研究显示出显着的抗菌特性。例如,研究合成了新型三唑衍生物并评估了它们的抗菌活性,发现一些化合物对测试微生物具有良好或中等的活性 (Bektaş 等,2007)。类似地,已经合成、表征了更新的咔唑衍生物,并显示出显着的抗菌和抗真菌活性,以及对人乳腺癌细胞系的活性 (Sharma 等,2014)。

超分子化学

已经研究了具有相似结构框架的化合物的超分子缔合,揭示了多晶型物的晶体结构及其稳定性的见解。这包括对电荷辅助铵-N-H···O 氢键的研究,这些氢键在形成晶体结构中至关重要 (Jotani 等,2018)。

抗癌和抗病毒潜力

已经合成与 “(4-[4-(4-乙基苯甲酰)哌嗪-1-基]苯基)胺” 相关的化合物并评估了它们的抗 HIV 活性,一些衍生物作为潜在的非核苷逆转录酶抑制剂显示出有希望的结果 (Al-Masoudi 等,2007)。此外,通过评估新型咔唑偶联物对各种癌细胞系的影响,筛选了它们包括抗癌特性在内的生物活性 (Verma 等,2022)。

作用机制

Target of Action

The primary targets of (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine are the D2 and 5-HT2A receptors . These receptors play a crucial role in the central nervous system. The D2 receptor is a dopamine receptor, and its antagonism is associated with antipsychotic effects. The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and it is thought to be involved in various functions, including mood and cognition .

Mode of Action

(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine interacts with its targets by binding to the D2 and 5-HT2A receptors . This binding results in the antagonism of these receptors, which means it blocks the action of dopamine and serotonin at these sites. This can lead to changes in neurotransmission and neuronal activity .

Biochemical Pathways

The antagonism of D2 and 5-HT2A receptors by (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine affects several biochemical pathways. These include the dopaminergic and serotonergic pathways, which are involved in a variety of physiological functions, including mood regulation, reward, cognition, and motor control . The downstream effects of these changes in neurotransmission can lead to alterations in neuronal activity and synaptic plasticity .

Pharmacokinetics

Like many other similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine’s action are likely to be diverse, given its impact on the dopaminergic and serotonergic systems. These effects could include changes in neuronal firing rates, alterations in the release of other neurotransmitters, and modifications to synaptic plasticity . At a behavioral level, these changes could potentially manifest as alterations in mood, cognition, and motor control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine. These factors could include the individual’s genetic makeup, which can influence how the compound is metabolized and its effectiveness. Other factors, such as diet, age, sex, and overall health status, can also impact the compound’s action . Furthermore, the compound’s stability could be affected by storage conditions, such as temperature and humidity .

属性

IUPAC Name |

[4-(4-aminophenyl)piperazin-1-yl]-(4-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-2-15-3-5-16(6-4-15)19(23)22-13-11-21(12-14-22)18-9-7-17(20)8-10-18/h3-10H,2,11-14,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJNYDJMEZIPPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B509510.png)

![Methyl 5-[(3,5-dimethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B509540.png)

![{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509547.png)

![{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509562.png)

![[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509563.png)

![[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B509564.png)

![3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline](/img/structure/B509567.png)

![(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509568.png)

![[4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B509569.png)

![{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509571.png)

![1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B509572.png)

![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B509574.png)

![1-[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B509578.png)